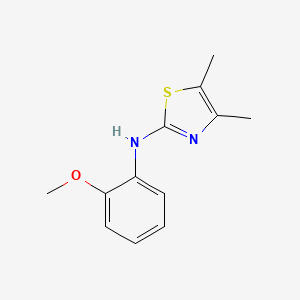
N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and two methyl groups at the 4 and 5 positions of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxyaniline with α-bromoacetone in the presence of a base, followed by cyclization with sulfur to form the thiazole ring. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazoles
Scientific Research Applications
N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as cyclooxygenase or kinases, leading to reduced inflammation or cell proliferation. The compound’s ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells. Additionally, its interaction with bacterial cell membranes can lead to cell lysis and death.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the dimethyl groups, resulting in different chemical and biological properties.
4,5-dimethyl-1,3-thiazol-2-amine: Lacks the methoxyphenyl group, affecting its reactivity and applications.
2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine: A related compound with different substituents, leading to distinct pharmacological effects.
Uniqueness: N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine is unique due to the combination of its methoxyphenyl and dimethylthiazole moieties, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-9(2)16-12(13-8)14-10-6-4-5-7-11(10)15-3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBCUIZZNWUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
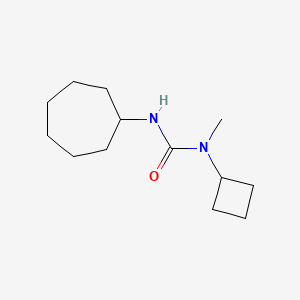
![[(3S)-oxolan-3-yl] 1-benzofuran-3-carboxylate](/img/structure/B7650456.png)
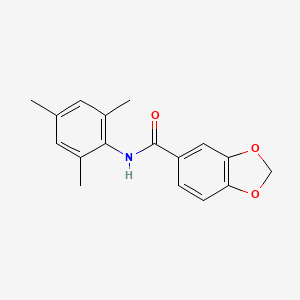
![3-[2-(2-Pyrazol-1-ylethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B7650459.png)
![N-[(E)-1-(2,4-dimethylphenyl)ethylideneamino]acetamide](/img/structure/B7650463.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7650465.png)
![2-HYDROXY-N'-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B7650468.png)
![methyl N-[4-[[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B7650476.png)
![N-[3-[(1,1,4-trioxo-2H-1lambda6,2,3-benzothiadiazin-3-yl)methyl]phenyl]acetamide](/img/structure/B7650490.png)
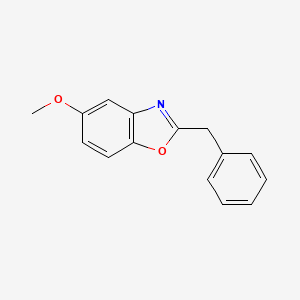
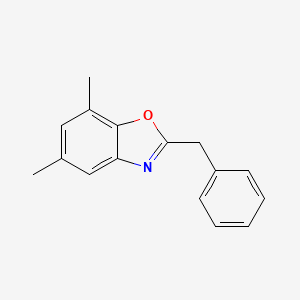
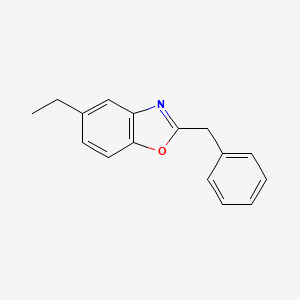
![3,5-bis[(3S)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B7650519.png)

